

A Meta-Analysis of Tipifarnib Clinical Trial Data: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diversoside*

Cat. No.: *B1163461*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Tipifarnib, a farnesyltransferase inhibitor. It offers an objective comparison of its performance with alternative therapies, supported by experimental data, to inform research and drug development efforts.

Introduction to Tipifarnib

Tipifarnib is an investigational, orally active, and highly selective inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of several proteins involved in cell signaling and proliferation. By inhibiting this enzyme, Tipifarnib disrupts the function of key proteins, most notably the Ras family of small GTPases, which are frequently mutated in various cancers. This guide focuses on the clinical trial data of Tipifarnib in Head and Neck Squamous Cell Carcinoma (HNSCC), Peripheral T-Cell Lymphoma (PTCL), and Urothelial Carcinoma.

Data Presentation: Efficacy and Safety of Tipifarnib and Comparators

The following tables summarize the quantitative data from key clinical trials of Tipifarnib and its alternatives in various cancer indications.

Table 1: Efficacy of Tipifarnib in Phase II Clinical Trials

Indication	Clinical Trial	Patient Population	N	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Head and Neck Squamous Cell Carcinoma (HNSCC)	NCT02383 927	Recurrent/ Metastatic, HRAS mutant (VAF ≥20%)	20	55%	5.6 months	15.4 months
Peripheral T-Cell Lymphoma (PTCL)	NCT02464 228	Relapsed/ Refractory	65	39.7%	3.5 months	32.8 months
Angioimmunoblastic T-cell Lymphoma (AITL) subtype	38	56.3%	3.6 months	Not Reported		
Urothelial Carcinoma	NCT02535 650	Previously Treated, Metastatic, HRAS mutant	21	24%	4 months (PFS at 6 months: 19%)	Not Reported

Table 2: Efficacy of Alternative Therapies in HNSCC and PTCL

Indication	Treatment	Clinical Trial	N	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
HNSCC (Recurrent/Metastatic)	Cetuximab + Platinum + 5-FU	EXTREME	222	36%	5.6 months	months[1][2]
PTCL (Relapsed/Refractory)	Brentuximab vedotin	Phase II (NCT01421667)	34	41% (54% in AITL)	Not Reported	Not Reported[3]
PTCL (Relapsed/Refractory)	Romidepsin	Pivotal Phase II	130	25%	Not Reported	Not Reported
PTCL (Relapsed/Refractory)	Belinostat	BELIEF (CLN-19)	120	25.8%	1.6 months	months[4][5]

Table 3: Safety Profile of Tipifarnib (Most Common Grade ≥3 Adverse Events)

Indication	Clinical Trial	Hematological	Non-Hematological
HNSCC	NCT02383927	Anemia (37%), Lymphopenia (13%)	Not specified in detail
PTCL	NCT02464228	Neutropenia (43.1%), Thrombocytopenia (36.9%), Anemia (30.8%)	Nausea (29.2%), Diarrhea (27.7%)[6][7]
Urothelial Carcinoma	NCT02535650	Hematologic toxicities (not specified)	Fatigue (86%)[8][9]

Table 4: Safety Profile of Alternative Therapies (Most Common Grade ≥3 Adverse Events)

Indication	Treatment	Hematological	Non-Hematological
HNSCC	Cetuximab + Platinum + 5-FU	Neutropenia (22%), Anemia (13%), Thrombocytopenia (11%)	Sepsis (4%), Skin reactions (9%), Infusion-related reactions (3%)[2][10]
PTCL	Brentuximab vedotin	Neutropenia (14%)	Peripheral sensory neuropathy (9%), Hyperkalemia (9%)[3]
PTCL	Romidepsin	Lymphopenia (46%), Granulocytopenia (28%)	Not specified in detail[11][12]
PTCL	Belinostat	Anemia (10.8%), Thrombocytopenia (7%), Neutropenia (6.2%)	Dyspnea (6.2%)[4][5]

Experimental Protocols

Tipifarnib in HRAS-Mutant HNSCC (NCT02383927)

This was a single-arm, open-label, phase II trial.[13]

- Patient Population: Patients with recurrent and/or metastatic HNSCC with HRAS mutations (variant allele frequency ≥20%).
- Dosing Regimen: Tipifarnib 600 mg or 900 mg orally twice daily on days 1-7 and 15-21 of 28-day cycles.[13]
- Primary Endpoint: Objective Response Rate (ORR).
- Response Assessment: RECIST v1.1.

Tipifarnib in Relapsed/Refractory PTCL (NCT02464228)

This was an international, open-label, nonrandomized, single-arm phase II trial.[\[6\]](#)[\[14\]](#)

- Patient Population: Adults with relapsed/refractory PTCL who had received at least one prior systemic therapy.
- Dosing Regimen: Tipifarnib 300 mg orally twice daily for 21 days in a 28-day cycle.[\[6\]](#)[\[14\]](#)
- Primary Endpoint: Objective Response Rate (ORR).[\[6\]](#)[\[14\]](#)
- Response Assessment: Lugano Classification.

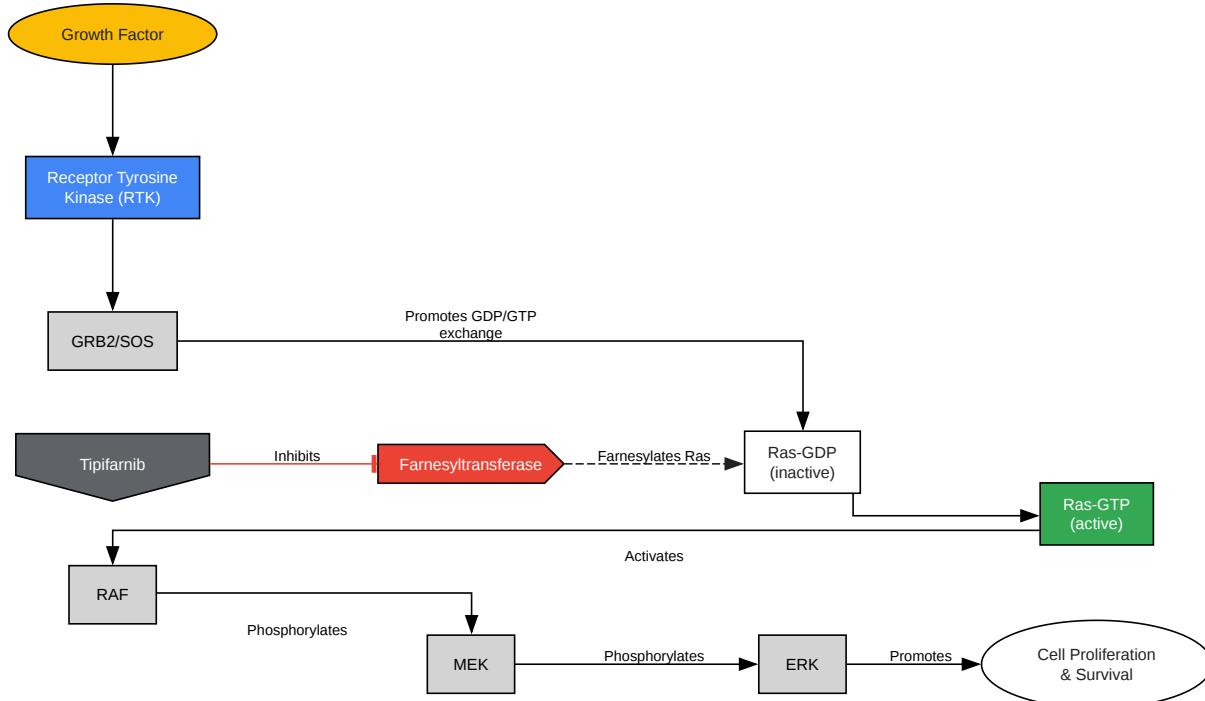
Tipifarnib in HRAS-Mutant Urothelial Carcinoma (NCT02535650)

This was a prospective phase II clinical trial.

- Patient Population: Patients with previously treated, metastatic urothelial carcinoma harboring HRAS mutations.
- Dosing Regimen: Oral tipifarnib 900 mg twice daily on days 1–7 and 15–21 of 28-day treatment cycles.[\[15\]](#)
- Primary Endpoint: Progression-free survival at 6 months (PFS6).[\[15\]](#)

Mandatory Visualization Signaling Pathway

The diagram below illustrates the Ras signaling pathway and the mechanism of action of Tipifarnib. Tipifarnib inhibits farnesyltransferase, preventing the farnesylation and subsequent membrane localization of Ras proteins. This disruption inhibits downstream signaling cascades, such as the RAF-MEK-ERK pathway, which are critical for cell proliferation and survival.

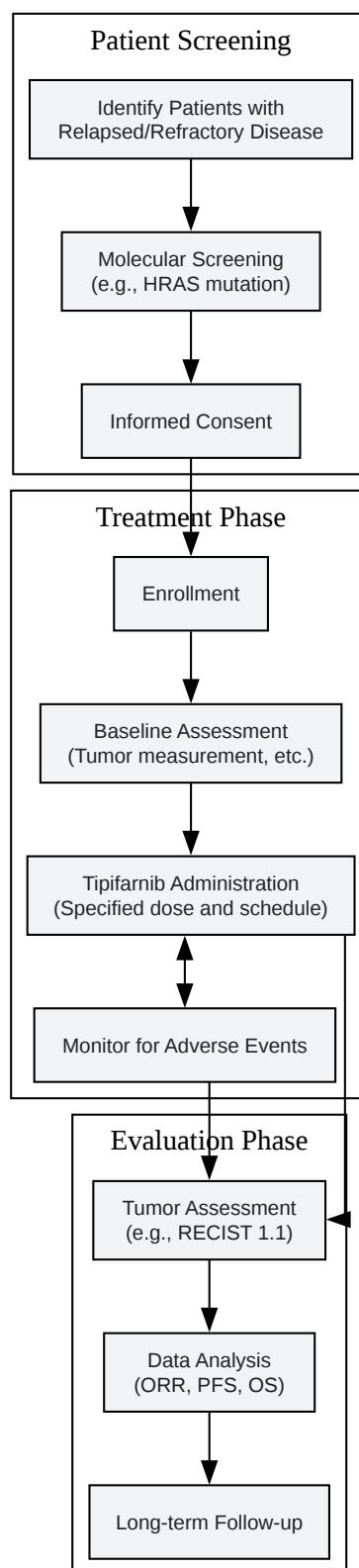


[Click to download full resolution via product page](#)

Caption: Tipifarnib inhibits farnesyltransferase, blocking Ras signaling.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a Phase II clinical trial of Tipifarnib.

[Click to download full resolution via product page](#)

Caption: Phase II clinical trial workflow for Tipifarnib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. First-line cetuximab + platinum-based therapy for recurrent/metastatic head and neck squamous cell carcinoma: A real-world observational study—ENCORE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platinum-based chemotherapy plus cetuximab in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Objective responses in relapsed T-cell lymphomas with single-agent brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase 2 trial of the farnesyltransferase inhibitor tipifarnib for relapsed/refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 2 trial of the farnesyltransferase inhibitor tipifarnib for relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase II Trial of Tipifarnib for Patients with Previously Treated, Metastatic Urothelial Carcinoma Harboring HRAS Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. onclive.com [onclive.com]
- 11. Frontiers | Efficacy and Treatment-Related Adverse Events of Romidepsin in PTCL Clinical Studies: A Systematic Review and Meta-Analysis [frontiersin.org]
- 12. Efficacy and Treatment-Related Adverse Events of Romidepsin in PTCL Clinical Studies: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. asco.org [asco.org]

- To cite this document: BenchChem. [A Meta-Analysis of Tipifarnib Clinical Trial Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1163461#meta-analysis-of-compound-name-clinical-trial-data\]](https://www.benchchem.com/product/b1163461#meta-analysis-of-compound-name-clinical-trial-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com